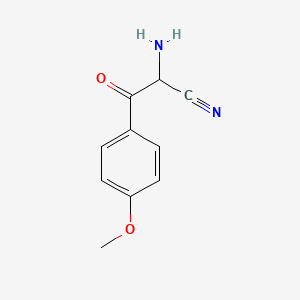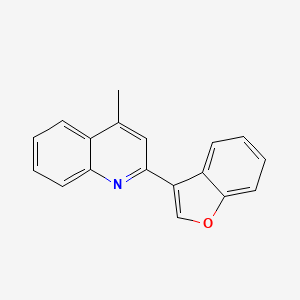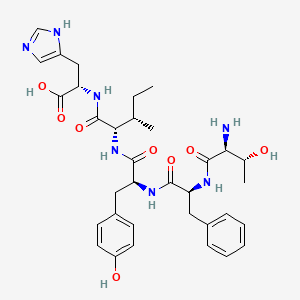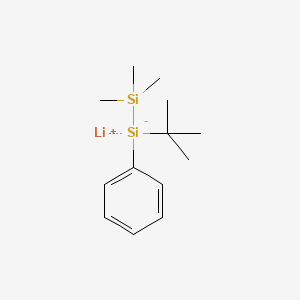
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO. It is a white crystalline powder that is slightly soluble in solvents such as ethanol and acetone but insoluble in water at room temperature . This compound is primarily used as an intermediate in the synthesis of various herbicides, including acetochlor and metolachlor .
Preparation Methods
The synthesis of 2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide involves several steps. One common method includes the following steps :
Starting Materials: Xylene and chloroacetic acid are added to a reaction kettle and heated to dissolve.
Reaction: The solution is transferred to another reaction kettle, where 2-methyl-6-ethylaniline is added. The mixture is stirred and phosphorus trichloride is added dropwise.
Heating: The reaction mixture is heated to facilitate the reaction.
Separation: Water is added, and the mixture is allowed to stand for separation. The xylene layer is moved to a crystallization kettle.
Crystallization: The product is crystallized and filtered to obtain this compound.
Chemical Reactions Analysis
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding acids and amines.
Scientific Research Applications
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of herbicides like acetochlor and metolachlor.
Biology and Medicine: Research into its potential biological activities and interactions with various biological targets.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide involves its interaction with specific molecular targets. As an intermediate in herbicide synthesis, it likely affects plant growth by interfering with essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific herbicide it is used to produce .
Comparison with Similar Compounds
2-Chloro-N-(2-ethenyl-6-ethylphenyl)acetamide can be compared with other similar compounds, such as:
Acetochlor: Another herbicide intermediate with similar chemical properties.
Metolachlor: A related compound used in herbicide production.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: A structurally similar compound with comparable applications.
These compounds share similar chemical structures and applications but may differ in their specific uses and effectiveness in various industrial processes.
Properties
CAS No. |
917882-62-3 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-chloro-N-(2-ethenyl-6-ethylphenyl)acetamide |
InChI |
InChI=1S/C12H14ClNO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h3,5-7H,1,4,8H2,2H3,(H,14,15) |
InChI Key |
UMVZBWTUDVKTLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=C)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)

![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)

![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)

![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)

